molecular formula C23H30O6 B041468 6-Dehydrocortisol Acetate CAS No. 21940-45-4

6-Dehydrocortisol Acetate

Cat. No.: B041468
CAS No.: 21940-45-4
M. Wt: 402.5 g/mol
InChI Key: VXLNNRNWOGKRPL-JZYPGELDSA-N
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Description

6-Dehydrocortisol Acetate is a synthetic derivative of cortisol, a glucocorticoid hormone produced by the adrenal cortex. It is characterized by its molecular formula C₂₃H₃₀O₆ and a molecular weight of 402.5 g/mol . This compound is primarily used in biochemical and pharmaceutical research due to its structural similarity to cortisol and its derivatives.

Mechanism of Action

Target of Action

6-Dehydrocortisol Acetate, similar to Hydrocortisone Acetate, is a synthetic glucocorticoid corticosteroid . It primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

This compound, like Hydrocortisone Acetate, binds to the cytosolic glucocorticoid receptor . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This interaction leads to changes in gene expression, which can have various downstream effects .

Biochemical Pathways

It’s known that glucocorticoids like hydrocortisone acetate can influence a variety of biochemical pathways, including those involved in immune response, inflammation, and metabolism .

Pharmacokinetics

It’s known that the acetate group in hydrocortisone acetate helps protect the hydrocortisone molecule from being broken down by enzymes in the body, prolonging its duration of action and allowing it to be absorbed more easily .

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of Hydrocortisone Acetate, given their structural similarities. Hydrocortisone Acetate is used to treat inflammatory and pruritic corticosteroid-responsive dermatoses and ulcerative colitis . It’s also used to treat many immune and allergic disorders, such as arthritis, lupus, severe psoriasis, severe asthma, and Crohn’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Dehydrocortisol Acetate can be synthesized from hydrocortisone acetate through a series of chemical reactions. One common method involves the use of chloranil in tert-butyl alcohol under heating conditions . The reaction typically yields around 80% of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimization for larger-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Dehydrocortisol Acetate undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-Dehydrocortisol Acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Dehydrocortisol Acetate is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in different metabolic pathways, receptor binding affinities, and therapeutic effects compared to other glucocorticoids.

Properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h4-5,10,16-18,20,26,28H,6-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLNNRNWOGKRPL-JZYPGELDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2C=CC4=CC(=O)CCC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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